molecular formula C14H10Cl2N2O2S B5621049 1-(2,3-Dichloro-benzenesulfonyl)-2-methyl-1H-benzoimidazole

1-(2,3-Dichloro-benzenesulfonyl)-2-methyl-1H-benzoimidazole

Cat. No.: B5621049
M. Wt: 341.2 g/mol
InChI Key: JSLIOEMZTVJFDP-UHFFFAOYSA-N
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Description

1-(2,3-Dichloro-benzenesulfonyl)-2-methyl-1H-benzoimidazole is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzoimidazole ring substituted with a 2,3-dichlorobenzenesulfonyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dichloro-benzenesulfonyl)-2-methyl-1H-benzoimidazole typically involves the reaction of 2,3-dichlorobenzenesulfonyl chloride with 2-methyl-1H-benzoimidazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dichloro-benzenesulfonyl)-2-methyl-1H-benzoimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of the corresponding benzoimidazole derivatives.

    Substitution: Formation of substituted benzoimidazole derivatives.

Scientific Research Applications

1-(2,3-Dichloro-benzenesulfonyl)-2-methyl-1H-benzoimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichloro-benzenesulfonyl)-2-methyl-1H-benzoimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorobenzenesulfonyl chloride: A precursor used in the synthesis of 1-(2,3-Dichloro-benzenesulfonyl)-2-methyl-1H-benzoimidazole.

    2,3-Dichloro-5,6-Dicyanobenzoquinone: Another compound with a dichlorobenzene moiety, used as an oxidizing agent.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a benzoimidazole ring and a sulfonyl chloride group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(2,3-dichlorophenyl)sulfonyl-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2S/c1-9-17-11-6-2-3-7-12(11)18(9)21(19,20)13-8-4-5-10(15)14(13)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLIOEMZTVJFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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